molecular formula C12H13N5O2 B3494761 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine

Cat. No.: B3494761
M. Wt: 259.26 g/mol
InChI Key: ADRFMVMNIORKEZ-UHFFFAOYSA-N
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Description

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.10692467 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(16-4-6-19-7-5-16)10-2-1-3-11(8-10)17-9-13-14-15-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFMVMNIORKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Direct Coupling with Reagents:in Modern Synthesis, the One Pot Reaction of a Carboxylic Acid and an Amine Using a Coupling Reagent is Preferred to Avoid the Isolation of Reactive Acyl Chlorides.peptide.comthese Reagents Activate the Carboxylic Acid in Situ, Allowing It to Be Attacked by the Amine Nucleophile. a Wide Variety of Coupling Reagents Are Available, Each with Different Properties Regarding Reactivity, Stability, and Byproducts.merckmillipore.com

Advanced Synthetic Approaches

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for constructing complex molecules like 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine. These approaches prioritize efficiency, atom economy, regioselectivity, and sustainability.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a powerful strategy for assembling complex tetrazole scaffolds. nih.govbenthamdirect.com This approach is highly convergent and adheres to the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification processes. benthamdirect.com

The Ugi and Passerini reactions are prominent examples of MCRs adapted for tetrazole synthesis. nih.gov In 1961, Ugi first reported the use of hydrazoic acid (HN₃) as a component in an MCR to form tetrazole derivatives. nih.gov A common MCR strategy for producing 1-substituted-1H-tetrazoles involves the one-pot reaction of an amine, triethyl orthoformate, and sodium azide. researchgate.netnih.gov More complex MCRs can generate functionally diverse tetrazoles by reacting aldehydes, sodium azide, and nitriles like malononitrile, a strategy that is economically viable due to the use of readily available starting materials. nih.gov These reactions often proceed through a cascade of condensations, such as a Knoevenagel condensation, followed by a [3+2] cycloaddition. researchgate.netnih.gov

Catalysis is central to modern tetrazole synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. Copper and ytterbium triflate are among the most effective catalysts reported.

Copper Catalysis: Both copper(I) and copper(II) salts have been successfully employed as catalysts for tetrazole synthesis. Copper-catalyzed reactions are often performed under mild conditions and can utilize green solvents. niscpr.res.in For example, a tandem three-component reaction using a copper catalyst in DMSO at room temperature has been developed for the synthesis of substituted tetrazoles in good to excellent yields. niscpr.res.in Copper catalysts immobilized on magnetic nanoparticles have also been created, combining the catalytic efficiency of copper with the practical benefit of easy separation and recyclability. nanomaterchem.com These heterogeneous catalysts have been used to synthesize both 1- and 5-substituted 1H-tetrazoles from various substrates, including nitriles, amines, and aldehydes. nanomaterchem.comrsc.org Copper sulfate (B86663) pentahydrate has been noted as a particularly efficient, non-toxic, and streamlined catalyst for producing 5-substituted 1H-tetrazoles in DMSO. jchr.org

Ytterbium Triflate (Yb(OTf)₃): As a powerful and recyclable Lewis acid, ytterbium triflate hydrate (B1144303) has proven to be a highly effective catalyst for synthesizing both 1-substituted and 5-substituted tetrazoles. organic-chemistry.orgfao.org For the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, Yb(OTf)₃ catalyzes the reaction between amines, triethyl orthoformate, and sodium azide, providing good yields under mild conditions. organic-chemistry.orgorganic-chemistry.org It is also effective in catalyzing the [2+3] cycloaddition of sodium azide to various aryl, alkyl, and vinyl nitriles to produce 5-substituted 1H-tetrazoles. fao.orgresearchgate.net The advantages of using Yb(OTf)₃ include higher yields, milder conditions, and a more environmentally friendly process compared to many traditional methods. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis

Catalyst SystemTypical SubstratesKey AdvantagesReference
Copper (Cu) Nitriles, Amines, IsothiocyanatesMild room temperature conditions, Green solvents (DMSO), High yields, Heterogeneous options available niscpr.res.innanomaterchem.com
Ytterbium Triflate (Yb(OTf)₃) Amines, NitrilesRecyclable catalyst, Good to excellent yields, Broad substrate applicability, Milder conditions organic-chemistry.orgfao.org

For N-substituted tetrazoles like this compound, controlling the position of the substituent on the tetrazole ring is paramount. The cycloaddition reaction can potentially yield two regioisomers (1-substituted and 2-substituted). Achieving regioselectivity is a significant challenge in tetrazole chemistry.

Several strategies have been developed to control isomer formation. The choice of catalyst is a primary factor. Copper-catalyzed reactions have shown regioselective outcomes depending on the electronic nature of the substituents on the aromatic ring of the starting material. niscpr.res.in Iodine has also been used to promote tandem reactions that afford tetrazoles with high regioselectivity, where the outcome can be correlated with the basicity (pKa) of the amines attached to a thiourea (B124793) precursor. researchgate.net Furthermore, catalyst-free methods under specific conditions, such as using water as a solvent for 1,6-aza-Michael additions, can also yield products with excellent regioselectivity. acs.org A visible-light-driven synthesis using a Co@g-C₃N₄ catalyst has been reported to directly produce 1H-tetrazoles from aldehydes with high regioselectivity. rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to reduce environmental impact. osi.lveurekaselect.com These approaches focus on using non-toxic reagents, environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.comrsc.org

Alternative Solvents and Solvent-Free Conditions: Water is an ideal green solvent, and several methods have been developed for tetrazole synthesis in aqueous media, often using zinc salts as catalysts. organic-chemistry.orgacs.org Reactions can also be conducted under solvent-free conditions, for example, using a natural Natrolite zeolite catalyst or a copper nano-catalyst, which minimizes waste. tandfonline.comrsc.org

Recyclable Catalysts: A major focus of green tetrazole synthesis is the development of heterogeneous catalysts that can be easily recovered and reused. Magnetic nanoparticles (MNPs) functionalized with catalytic species (e.g., copper, palladium, or acidic groups) are particularly advantageous. nih.govnanomaterchem.comrsc.orgnih.gov These catalysts, such as Fe₃O₄@SiO₂-LY-C-D-Pd, can be separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nih.gov

Energy Efficiency: Microwave-assisted synthesis represents a green approach by significantly reducing reaction times and often improving yields, thereby lowering energy consumption compared to conventional heating methods. thieme-connect.com

Table 3: Overview of Green Chemistry Strategies in Tetrazole Synthesis

Green StrategyExampleAdvantagesReference
Aqueous Media Zn(II) catalyzed cycloaddition in waterAvoids organic solvents, Safe, Broad substrate scope organic-chemistry.org
Solvent-Free Natrolite zeolite catalyzed reaction of amines and NaN₃Eliminates solvent waste, Stoichiometric reactants rsc.org
Recyclable Catalyst Fe₃O₄@SiO₂-supported Cu(II) catalystEasy separation with a magnet, Reusable, Reduces metal waste nanomaterchem.comrsc.org
Microwave Irradiation CuO nanoparticle-catalyzed cycloadditionDrastically reduced reaction times, Increased yields, Energy efficient researchgate.net
Multicomponent Reactions One-pot synthesis from aldehydes, NaN₃, and malononitrileHigh atom economy, Reduced steps and waste nih.gov

Spectroscopic and Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For organic molecules like 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine, ¹H and ¹³C NMR are the primary methods used for structural confirmation.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected resonances can be predicted based on the analysis of its constituent parts: a morpholine (B109124) ring, a benzoyl group, and a tetrazole ring.

Proton (¹H) NMR Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the morpholine ring, the aromatic protons of the central benzene (B151609) ring, and the lone proton of the tetrazole ring.

The morpholine protons typically appear as multiplets in the upfield region of the spectrum. Due to the amide linkage, the electronic environment of the protons on the carbons adjacent to the nitrogen and oxygen atoms are different, leading to separate signals. The protons on the carbons adjacent to the nitrogen are generally found slightly downfield compared to those adjacent to the oxygen.

The protons on the substituted benzoyl ring would present as a complex pattern in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would be dictated by their positions relative to the electron-withdrawing carbonyl group and the nitrogen-containing tetrazole substituent.

The proton on the tetrazole ring is expected to be a singlet and significantly downfield due to the deshielding effect of the surrounding nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Morpholine CH₂ (adjacent to N) 3.5 - 3.9 Multiplet
Morpholine CH₂ (adjacent to O) 3.6 - 4.0 Multiplet
Aromatic CH 7.5 - 8.5 Multiplet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, this would include the carbons of the morpholine ring, the benzoyl ring, the carbonyl carbon, and the carbon of the tetrazole ring.

The morpholine carbons would appear in the aliphatic region of the spectrum. The carbons of the benzoyl ring and the tetrazole ring would be found in the downfield aromatic region. The carbonyl carbon is typically the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Morpholine CH₂ 40 - 70
Aromatic CH 120 - 140
Aromatic C (quaternary) 130 - 150
Tetrazole C 140 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the morpholine and benzoyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₃N₅O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. The transformation of a nitrile precursor to a tetrazole is a common synthetic route, and HRMS is a key technique to confirm this conversion. mdpi.com

Table 3: Calculated Molecular Weight and Exact Mass for this compound

Parameter Value
Molecular Formula C₁₂H₁₃N₅O₂
Molecular Weight 259.27 g/mol

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is created. As the solvent evaporates, ions of the analyte are produced.

In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 260.11. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. By analyzing the fragmentation pattern produced by tandem mass spectrometry (MS/MS), further structural details can be confirmed. Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the morpholine or tetrazole moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the tetrazole ring, the benzoyl group, and the morpholine ring.

While specific, experimentally determined spectral data for this compound is not available in the public domain, the expected characteristic IR absorption bands can be predicted based on known data for similar structures. The presence of the tetrazole ring is typically confirmed by several bands: N-H stretching for the 1H-tetrazole may appear as a broad band in the 2200-2800 cm⁻¹ region, while C=N and N=N stretching vibrations within the ring are expected around 1553 cm⁻¹ and 1385-1500 cm⁻¹, respectively. mdpi.comresearchgate.net The tetrazole ring itself often shows characteristic absorptions between 990 cm⁻¹ and 1250 cm⁻¹. researchgate.net

The benzoyl moiety would be identified by a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring are found in the 1450-1600 cm⁻¹ range.

The morpholine ring has characteristic C-O-C stretching vibrations, which are typically strong and appear in the 1070-1150 cm⁻¹ region. The C-N stretching of the tertiary amide is expected around 1250 cm⁻¹. The CH₂ groups of the morpholine ring will show stretching vibrations in the 2850-2970 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Tetrazole) 2200 - 2800 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Morpholine) 2850 - 2970
Carbonyl C=O Stretch (Amide) 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Tetrazole Ring Vibrations (C=N, N=N) 1385 - 1553
C-O-C Stretch (Morpholine) 1070 - 1150

This table is predictive and based on characteristic frequencies for the respective functional groups. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a single-crystal XRD analysis would reveal the planarity of the tetrazole and benzene rings and the conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.net It would also elucidate the relative orientation of these three components. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, would also be identified.

Although a crystal structure for the specific title compound is not publicly available, related structures have been characterized. For instance, the crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid shows a chair conformation for the morpholine ring and details the intermolecular hydrogen bonding that leads to the formation of dimers. researchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state properties.

Table 2: Hypothetical X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 1560

This table presents hypothetical data for illustrative purposes, as experimental data for the title compound is not available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of a compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front, known as the retention factor (Rf), is characteristic of the compound in that specific solvent system. For a polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetone) would likely be used as the mobile phase. The purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases. For amide compounds, reversed-phase columns (e.g., C18) are commonly used. The retention time, the time it takes for the compound to pass through the column, is a key identifier. A pure sample will ideally show a single peak in the chromatogram.

Column chromatography is a preparative technique used to purify compounds from a mixture. It operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent or a gradient of solvents is then passed through the column to elute the components. For the purification of amide compounds, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. Fractions are collected and analyzed by TLC to identify those containing the pure product. For many amide syntheses, column chromatography is a necessary step to isolate the pure compound. nih.gov

Table 3: Summary of Chromatographic Methods

Technique Stationary Phase Typical Mobile Phase Purpose
TLC Silica Gel Hexane/Ethyl Acetate or Ethyl Acetate/Methanol Reaction monitoring, purity check
HPLC C18 (Reversed-phase) Acetonitrile (B52724)/Water or Methanol/Water Purity assessment, quantitative analysis

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and reactivity of a molecule. However, no specific studies applying these methods to 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine have been identified.

Density Functional Theory (DFT) for Electronic Structure and Properties

No published research was found that utilized Density Functional Theory (DFT) to calculate the electronic structure, optimized geometry, or other quantum chemical properties of this compound.

HOMO-LUMO Energy Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is critical for assessing chemical reactivity and kinetic stability, has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. Such maps are instrumental in identifying sites for electrophilic and nucleophilic attack.

Mulliken Charge Distribution Analysis

A Mulliken charge distribution analysis, which provides insight into the partial atomic charges and the electronic distribution across the molecule, has not been documented for this specific chemical entity.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting ligand-target interactions.

Ligand-Protein Interaction Prediction with Biological Targets

No molecular docking studies detailing the interaction of this compound with any specific biological targets (e.g., enzymes, receptors) have been found in the scientific literature. Consequently, there is no data on its binding affinities, interaction modes, or key amino acid residues involved in potential binding events.

Binding Site Characterization and Binding Mode Analysis

Detailed binding site characterization and binding mode analysis for this compound are not yet available in published literature. However, based on computational studies of other tetrazole-containing compounds, a hypothetical analysis can be proposed. The tetrazole ring is a well-established bioisostere for a carboxylic acid group and is known to participate in various non-covalent interactions.

Molecular docking simulations would be the primary tool to predict the binding mode of this compound within a specific protein's active site. The analysis would focus on identifying key interactions such as:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors, while the N-H of the tetrazole could act as a hydrogen bond donor. The oxygen atom of the morpholine (B109124) ring and the carbonyl group are also potential hydrogen bond acceptors.

Pi-Stacking and Pi-Cation Interactions: The aromatic benzoyl and tetrazole rings could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Hydrophobic Interactions: The morpholine and benzoyl portions of the molecule could form hydrophobic interactions with nonpolar residues.

A hypothetical binding mode analysis would involve visualizing the docked pose of the molecule and measuring the distances and angles of these potential interactions to determine the most favorable binding orientation.

Comparative Docking with Reference Ligands

To contextualize the potential efficacy of this compound, comparative docking studies with known reference ligands or inhibitors of a particular target protein would be essential. This analysis would involve docking the reference ligand and the compound of interest into the same protein structure under identical conditions.

The primary metrics for comparison would be the docking scores (e.g., binding energy estimates in kcal/mol) and the similarity of the binding modes. A lower binding energy for this compound compared to a reference ligand would theoretically suggest a higher binding affinity. Furthermore, if the compound establishes similar key interactions with the active site residues as a known potent inhibitor, it would indicate a potentially similar mechanism of action.

Table 1: Hypothetical Comparative Docking Data

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Target X-9.5TYR250, PHE300, ARG120
Reference Ligand ATarget X-8.2TYR250, PHE300, LYS122
Reference Ligand BTarget X-9.1TYR250, ARG120, VAL280

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulation studies for this compound have been reported, this computational technique would be a crucial next step after molecular docking to assess the stability of the predicted binding pose. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position within the binding site. A stable RMSD for both suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study throughout the simulation.

These simulations would provide a more realistic and dynamic picture of the binding event, helping to validate the initial docking predictions.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Theoretical Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to correlate the chemical structure of a series of compounds with their biological activity. For a novel compound like this compound, a QSAR study would require a dataset of structurally similar molecules with known activities against a specific target.

The general steps to develop a QSAR model would involve:

Data Set Collection: Assembling a series of tetrazole-benzoyl-morpholine analogs with their corresponding biological activity data (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding future drug design efforts.

Based on a comprehensive search of available scientific literature, there is no specific research data for the compound “this compound” corresponding to the detailed biological activities outlined in your request. The studies and data necessary to populate the sections on TAAR1 agonism, specific enzyme inhibition profiles, receptor binding assays, apoptosis induction, and cell cycle modulation for this particular molecule are not present in the public domain.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on “this compound” and the provided scientific outline. Constructing the article would require fabricating data, which is contrary to the principles of scientific accuracy.

General information exists for the constituent chemical moieties (tetrazole and morpholine), which are known to be present in various biologically active compounds. However, no specific experimental results were found for the combined molecule "this compound" itself.

Biological Target Identification and Mechanistic Studies in Vitro & Pre Clinical Focus

In Vitro Biological Evaluation Methodologies

The preliminary assessment of a novel compound's biological potential is conducted through a series of standardized in vitro tests. These assays are designed to identify and characterize the compound's effects at a cellular and molecular level, providing foundational data on its potential therapeutic applications.

Cell-Based Assays (e.g., U-937, MCF-7, HeLa Cell Lines for Mechanistic Studies)

To investigate the potential anticancer or anti-inflammatory effects of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine, cell-based assays are fundamental. These assays measure the compound's effect on cell viability, proliferation, and other cellular processes. The choice of cell line is critical and depends on the therapeutic area of interest. For instance:

HeLa (Human Cervical Cancer) and MCF-7 (Human Breast Cancer) cell lines are commonly used to screen for antiproliferative activity. Tetrazole derivatives have previously been shown to possess antiproliferative effects in HeLa cells.

U-937 (Human Histiocytic Lymphoma) cells are often used in studies related to immunology and inflammation.

A standard methodology to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . In this procedure, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in formazan production in treated cells compared to untreated controls indicates a decrease in cell viability. From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, can be calculated.

Table 1: Hypothetical Data Representation for an MTT Assay

Cell Line Compound Concentration (µM) % Cell Viability IC50 (µM)
HeLa 1 95.2 25.8
10 78.4
25 51.3
50 22.1
MCF-7 1 98.1 45.2
10 85.6
25 60.2

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are crucial for identifying specific molecular targets of a compound, such as enzymes. Many tetrazole-containing compounds are designed as enzyme inhibitors. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

The general procedure involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation or substrate depletion is measured over time, typically using spectrophotometry or fluorometry. By analyzing the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined. This analysis, often visualized using a Lineweaver-Burk plot, helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Antimicrobial Activity Studies (In Vitro Growth Inhibition)

The potential of this compound as an antimicrobial agent would be evaluated by measuring its ability to inhibit the growth of various pathogenic microorganisms. Both the tetrazole and morpholine (B109124) moieties are present in compounds with known antimicrobial properties. Standard methods include broth microdilution or agar disk diffusion assays.

In the broth microdilution method , a standardized suspension of bacteria or fungi is inoculated into a multi-well plate containing serial dilutions of the compound. After an incubation period, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible microbial growth.

Table 2: Representative Data Format for Antimicrobial MIC Assay

Microbial Strain Type MIC (µg/mL) of Compound MIC (µg/mL) of Control Drug
Staphylococcus aureus Gram-positive >128 2
Escherichia coli Gram-negative 64 4

Antioxidant Activity Evaluation Methods (e.g., DPPH)

Antioxidant capacity is a common feature of many heterocyclic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method for evaluating this activity in vitro. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color to pale yellow.

The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the scavenging activity of the compound. The results are often expressed as the EC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.

Table 3: Example Data Structure for DPPH Radical Scavenging Assay

Compound Concentration (µg/mL) % DPPH Scavenging EC50 (µg/mL)
Test Compound 10 15.6 75.3
25 32.1
50 48.9
100 65.2
Ascorbic Acid (Standard) 5 52.4 4.8

Structure Activity Relationship Sar Principles and Molecular Design

Impact of Tetrazole Ring Substitution on Activity and Interactions

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and improve pharmacokinetic properties. hilarispublisher.combenthamdirect.comtandfonline.comcambridgemedchemconsulting.com Its planar, electron-rich nature, with four nitrogen atoms, allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets. nih.govnumberanalytics.comrdd.edu.iq

Table 1: Impact of Tetrazole Ring Modifications on Biological Activity

Modification Rationale Predicted Impact on Activity
Alkyl substitution at the 5-position Introduce steric bulk and modulate lipophilicity. May enhance or decrease activity depending on the size and nature of the target's binding pocket.
Introduction of electron-withdrawing groups Alter the pKa and electronic distribution of the ring. Could enhance interactions with electron-deficient pockets in the target protein.

Role of Morpholine (B109124) Moiety Modifications on Biological Properties

In the context of "4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine," the morpholine moiety is N-acylated by the benzoyl group. Modifications to the morpholine ring can significantly impact the compound's pharmacokinetic profile and target engagement.

Influence of Benzoyl Linker and Substituents on Molecular Recognition

The benzoyl linker serves as a rigid scaffold that correctly orients the tetrazole and morpholine moieties for optimal interaction with the biological target. The carbonyl group within the linker is a potent hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions. nih.govacs.orgatlantis-press.com

Substitutions on the benzoyl ring can dramatically alter the molecule's electronic properties and steric profile, thereby influencing its binding affinity and selectivity. researchgate.netresearchgate.net

Table 3: Effect of Benzoyl Linker Substituents

Substitution Position Type of Substituent Rationale Predicted Effect on Molecular Recognition
Ortho to the morpholine Small, electron-donating (e.g., -CH3) Induce a twist in the amide bond, altering conformation. May improve or disrupt binding by changing the relative orientation of the morpholine.
Para to the morpholine Electron-withdrawing (e.g., -Cl, -F) Modify the electronic character of the carbonyl group. Could enhance hydrogen bonding interactions with the target.

The position and nature of substituents on the benzoyl ring are critical. For instance, a substituent ortho to the morpholine amide could force a conformational change, altering the spatial relationship between the morpholine and tetrazole rings. An electron-withdrawing substituent at the para position could increase the partial positive charge on the carbonyl carbon, strengthening its hydrogen bonding interactions. The linker itself can be modified, for instance, by introducing spacers or altering its rigidity, to fine-tune the distance and orientation between the key interacting moieties. nih.govnih.govresearchgate.net

Design Hypotheses for Modulating Molecular Interactions

Based on the SAR principles discussed, several design hypotheses can be formulated to optimize the molecular interactions of "this compound" and its analogues.

One primary hypothesis is that the tetrazole ring mimics a carboxylate group and engages in critical hydrogen bonding or ionic interactions with the target protein. tandfonline.comtandfonline.comrsc.orgacs.orgnih.gov To test this, one could synthesize analogues where the tetrazole is replaced by other acidic bioisosteres, such as a carboxylic acid, a hydroxamic acid, or other heterocycles with similar pKa values. cambridgemedchemconsulting.com Comparing the activities of these analogues would provide direct evidence for the role of the tetrazole's acidity and hydrogen bonding capacity.

Furthermore, the benzoyl linker's role as a rigid scaffold can be explored by synthesizing analogues with more flexible or constrained linkers. nih.govacs.org This would help to determine the optimal distance and relative orientation between the tetrazole and morpholine moieties for maximal biological activity. Computational modeling and molecular docking studies could be employed to guide the design of these new analogues by predicting their binding modes and interaction energies. researchgate.net

By systematically applying these design strategies and iteratively evaluating the biological activities of the resulting compounds, a comprehensive understanding of the structure-activity landscape of this chemical series can be achieved, ultimately leading to the development of novel therapeutic agents with improved efficacy and safety profiles.

Analogs and Derivatives of 4 3 1h Tetrazol 1 Yl Benzoyl Morpholine in Research

Synthesis of Structurally Related Compounds for SAR Exploration

Structure-Activity Relationship (SAR) exploration is a cornerstone of drug discovery, aiming to identify which parts of a molecule, known as pharmacophores, are essential for its biological activity and how modifications affect efficacy. For a molecule like 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine, a synthetic chemistry campaign would systematically create a library of related compounds by modifying its three primary components: the morpholine (B109124) ring, the central benzoyl linker, and the tetrazole moiety.

The general synthetic approach often involves preparing a variety of substituted precursors for each component and then combining them. For instance, researchers might synthesize a range of substituted morpholines to investigate the impact of substituents on the ring. e3s-conferences.orge3s-conferences.org SAR studies have shown that introducing alkyl groups at the C-3 position of the morpholine ring can increase activity in certain contexts, such as mTOR inhibitors. e3s-conferences.org Similarly, creating bridged morpholine analogs has been a successful strategy to develop potent and selective inhibitors by allowing the moiety to penetrate deeper into a target's binding pocket. e3s-conferences.org

Modifications to the central benzoyl ring are also a key area of investigation. A library of compounds can be prepared with various substituents (e.g., lipophilic or electron-withdrawing groups) at different positions on the phenyl ring to probe the electronic and steric requirements of the target binding site. nih.gov In studies on similar benzoyl-containing scaffolds, small lipophilic substituents at the meta and para positions of the benzoyl ring were found to be most potent. nih.gov

Finally, the tetrazole ring itself can be altered. While the 1H-tetrazole is a common starting point, chemists can synthesize analogs with substituents on the carbon atom (C-5) or explore different regioisomers, such as 2-substituted tetrazoles, which can arise during synthesis. mdpi.com The synthesis of such analogs allows for a detailed mapping of the molecule's interaction with its biological target, guiding the design of more potent and selective agents.

Exploration of Bioisosteric Replacements

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that produces a new compound with broadly similar biological properties. This strategy is employed to solve problems related to pharmacokinetics, metabolism, or toxicity while retaining the desired biological activity. nih.govcambridgemedchemconsulting.com

The 1H-tetrazole ring is one of the most well-known and widely used bioisosteres for the carboxylic acid group in medicinal chemistry. nih.govtandfonline.com This replacement is popular because the two groups share several important physicochemical properties. cambridgemedchemconsulting.com The pKa of 1H-tetrazole is comparable to that of a carboxylic acid, meaning it is also anionic at physiological pH. cambridgemedchemconsulting.commdpi.com Furthermore, the tetrazole ring is sterically similar to a carboxylate group and can engage in similar intermolecular interactions. nih.gov

A key advantage of using a tetrazole is its enhanced metabolic stability; it is resistant to many biological transformations that carboxylic acids can undergo. tandfonline.com Replacing a carboxylic acid with a tetrazole can also increase lipophilicity, which may improve a compound's ability to cross cell membranes and enhance bioavailability. tandfonline.comacs.org While the tetrazole is the most common replacement, other functional groups have also been explored as carboxylic acid bioisosteres, including hydroxamic acids, sulfonamides, and other acidic heterocycles like oxadiazolinones. cambridgemedchemconsulting.com

Table 1: Comparison of Carboxylic Acid and its Bioisostere, 1H-Tetrazole
PropertyCarboxylic Acid (-COOH)1H-TetrazoleReference
Acidity (pKa)~4.5~4.5 cambridgemedchemconsulting.commdpi.com
GeometryPlanarPlanar mdpi.com
Metabolic StabilitySusceptible to conjugation (e.g., glucuronidation)Generally more resistant to metabolic degradation tandfonline.comcambridgemedchemconsulting.com
LipophilicityGenerally lowerAnionic tetrazoles are more lipophilic than corresponding carboxylates tandfonline.comacs.org

The morpholine ring is a privileged structure found in over 20 FDA-approved drugs. enamine.netenamine.net However, it can be susceptible to metabolic degradation, prompting the search for suitable bioisosteric replacements. enamine.net The challenge lies in finding a replacement that not only improves metabolic stability but also mimics the conformation and electronic properties of the N-aryl morpholine motif. drughunter.com

Simple replacements like tetrahydropyran (B127337) (THP) are often unsuitable because the lack of nitrogen-to-aryl hyperconjugation results in a very different, non-planar ground-state conformation. drughunter.com Dihydropyran (DHP) can maintain the desired planarity but is often unattractive due to potential chemical reactivity and lower solubility. drughunter.com

A notable advancement in this area came from researchers at GlaxoSmithKline, who identified cyclopropyl (B3062369) pyran (CPP) as a viable, non-nitrogen-containing isostere for N-pyrimidyl morpholines. drughunter.com The CPP group was shown to adopt a similar co-planar conformation to the morpholine it replaced, driven by favorable interactions between the cyclopropane's sigma bonds and the aryl pi system. In a proof-of-concept study using mTOR inhibitors, replacing a methyl morpholine with a CPP group resulted in a compound with similar potency and solubility but improved kinase selectivity. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Morpholine Ring
BioisostereKey FeaturesAdvantages/DisadvantagesReference
Tetrahydropyran (THP)Oxygen-containing six-membered ring.Disadvantage: Lacks hyperconjugation, leading to a different ground-state conformation compared to N-aryl morpholines. drughunter.com
Dihydropyran (DHP)Contains a double bond, maintains co-planarity.Disadvantage: Potential for chemical reactivity and generally has lower solubility. drughunter.com
Cyclopropyl Pyran (CPP)A pyran ring fused with a cyclopropane.Advantage: Mimics the co-planar conformation of N-aryl morpholines; can improve metabolic stability and selectivity. drughunter.com
Other Saturated HeterocyclesLibraries of various bicyclic, spiro, bridged, and fused analogs.Advantage: Can modulate lipophilicity and metabolic stability. enamine.netenamine.net

Conjugation and Hybrid Molecule Strategies

A third avenue of research involves molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com The goal is to create a hybrid compound that possesses enhanced efficacy, a novel mechanism of action, or improved specificity by interacting with multiple biological targets or different sites on the same target.

The tetrazole ring is a versatile component for such strategies. nih.gov Its chemical stability and synthetic accessibility make it an attractive building block for conjugation with other heterocyclic systems. For example, researchers have synthesized hybrid molecules that link a tetrazole moiety with a pyrazole (B372694) ring. mdpi.commdpi.com Pyrazoles are another class of N-heterocycles with a broad range of documented biological activities. By joining these two motifs, scientists aim to develop new chemical entities with unique and potentially synergistic pharmacological profiles. mdpi.com

Other examples include the synthesis of hybrid compounds where a tetrazole is conjugated with a triazine ring system via a sulfonyl linker. nih.gov These strategies demonstrate the flexibility of using the tetrazole scaffold not just as a standalone pharmacophore or bioisostere, but as a key structural element in the construction of more complex, multifunctional molecules for therapeutic development. mdpi.com

Research Challenges and Future Directions

Overcoming Synthetic Difficulties for Complex Analogs

The synthesis of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine and its more complex analogs presents several challenges that are common in the synthesis of heterocycle-containing molecules. The primary route would likely involve the coupling of a 3-(1H-tetrazol-1-yl)benzoic acid derivative with morpholine (B109124).

A key synthetic hurdle lies in the regioselective formation of the 1H-tetrazole ring from a nitrile precursor. The [2+3] cycloaddition of an azide (B81097) with a nitrile can lead to the formation of two regioisomers, the 1-substituted and 2-substituted tetrazoles. nih.gov Achieving high selectivity for the desired 1-substituted isomer is crucial for ensuring the final product's purity and activity. Future research will need to focus on optimizing reaction conditions, such as the choice of catalyst and solvent, to favor the formation of the 1H-tetrazole. beilstein-journals.orgmdpi.com

Another challenge is the efficient synthesis of a diverse library of analogs. The development of robust and high-throughput synthetic methods, such as those utilizing multicomponent reactions, could significantly accelerate the exploration of the chemical space around this scaffold. nih.govbeilstein-journals.org For instance, novel strategies employing tetrazole aldehydes as building blocks could facilitate the creation of complex, drug-like molecules. beilstein-journals.org

Table 1: Potential Synthetic Challenges and Mitigation Strategies

Challenge Potential Strategy Relevant Research Area
Regioisomeric control in tetrazole synthesis Optimization of catalysts and reaction conditions; use of directing groups Heterocyclic Chemistry
Amide bond formation with sterically hindered analogs Use of advanced coupling reagents; flow chemistry techniques Peptide Chemistry, Process Chemistry
Scalability of synthesis for in vivo studies Development of robust, one-pot procedures; minimizing purification steps Process Development
Introduction of diverse functional groups Late-stage functionalization; use of versatile building blocks Medicinal Chemistry
8.2. Elucidation of Broader Biological Pathways and Networks

The biological activity of this compound is currently uncharacterized. However, the presence of the tetrazole ring, a well-known bioisostere of the carboxylic acid group, suggests that this compound could interact with a variety of biological targets. tandfonline.comrsc.orgnih.govcambridgemedchemconsulting.comacs.org Tetrazole-containing compounds have demonstrated a wide range of pharmacological activities, including antihypertensive and anticancer effects. tandfonline.comresearchgate.net The morpholine moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. researchgate.net

Future research should focus on unbiased screening of this compound against a broad panel of biological targets to identify its primary mechanism of action. Techniques such as chemoproteomics and high-throughput screening against various cell lines and enzyme assays will be invaluable. Once a primary target is identified, further studies will be needed to elucidate the downstream signaling pathways and networks that are modulated by the compound. This could involve transcriptomics, proteomics, and metabolomics approaches to gain a comprehensive understanding of its cellular effects.

Integration of Advanced Computational Approaches

Artificial intelligence (AI) and machine learning are revolutionizing drug discovery, and these approaches can be instrumental in advancing the study of this compound. rsc.org Generative AI models, for instance, can be used to design novel analogs with improved potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com These models can explore vast chemical spaces and propose new structures that are more likely to be active.

Computational methods can also be used for lead optimization. cambridgemedchemconsulting.com By building quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features that are responsible for the compound's biological activity. This information can then be used to guide the synthesis of more potent and selective analogs. Molecular dynamics simulations can provide insights into how the compound binds to its target protein, which can aid in the rational design of new inhibitors. nih.gov

Table 2: Application of Computational Approaches in Lead Optimization

Computational Method Application Potential Outcome
Generative AI De novo design of novel analogs Identification of new chemical scaffolds with improved properties
QSAR Modeling Identification of key structural features for activity Guidance for the synthesis of more potent and selective compounds
Molecular Docking Prediction of binding mode to target protein Rational design of new inhibitors
Molecular Dynamics Simulations Understanding of protein-ligand interactions and stability Insights into the mechanism of action
8.4. Development of Novel Mechanistic Probes for Biological Systems

Once the biological target of this compound is identified, derivatives of this compound can be developed as mechanistic probes to study biological systems. These probes can be designed to be more potent or selective than the parent compound, or they can be modified to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags.

These chemical probes can be used to visualize the localization of the target protein within cells, to identify other proteins that interact with the target, and to study the dynamics of the target's activity in real-time. The development of such probes would be a valuable contribution to the field of chemical biology and would enable a deeper understanding of the biological processes that are modulated by this compound.

Exploration of New Therapeutic Areas from a Chemical Biology Perspective

The unique combination of a tetrazole, a benzoyl group, and a morpholine ring in this compound suggests that this scaffold could have therapeutic potential in a variety of disease areas. The tetrazole moiety is found in drugs used to treat hypertension, cancer, and infectious diseases. tandfonline.comnih.govnih.govchemrestech.com The morpholine ring is present in a wide range of drugs with diverse therapeutic applications. researchgate.net

A chemical biology approach, which focuses on the use of small molecules to study and manipulate biological systems, could be used to explore the full therapeutic potential of this scaffold. By systematically modifying the structure of the compound and evaluating its activity in a variety of disease models, it may be possible to identify new therapeutic applications for this versatile chemical entity. For example, analogs could be tested for activity against a panel of cancer cell lines, various bacterial and fungal strains, or in models of inflammatory diseases. nih.govrcsi.scienceresearchgate.netrsc.org

Q & A

Q. What computational tools predict metabolic pathways?

  • Answer :
  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., tetrazole hydroxylation, morpholine N-oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.